molecular formula C6H4Cl2FN B15251609 2-Chloro-4-(chloromethyl)-6-fluoropyridine

2-Chloro-4-(chloromethyl)-6-fluoropyridine

Cat. No.: B15251609
M. Wt: 180.00 g/mol
InChI Key: AMWCLVPYOSFXPD-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-6-fluoropyridine is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-6-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-4-methylpyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-6-fluoropyridine is largely dependent on its chemical reactivity. The presence of electron-withdrawing halogen atoms on the pyridine ring makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function and activity . The compound can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(chloromethyl)-6-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions. These properties make it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-6-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

AMWCLVPYOSFXPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CCl

Origin of Product

United States

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